![molecular formula C11H9BO4 B14162312 Boronic acid, [4-(5-formyl-2-furanyl)phenyl]- CAS No. 480424-64-4](/img/structure/B14162312.png)
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, also known as 5-formyl-2-furanylboronic acid, is an organic compound with the molecular formula C5H5BO4. This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a formyl group. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, typically involves the hydroboration of furan derivatives. One common method is the reaction of 5-formylfuran with boronic acid reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired boronic acid derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, potassium carbonate, aryl or vinyl halides.
Major Products Formed
Oxidation: 5-carboxy-2-furanylboronic acid.
Reduction: 5-hydroxymethyl-2-furanylboronic acid.
Substitution: Various aryl or vinyl-substituted furan derivatives.
Applications De Recherche Scientifique
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Industry: Utilized in the production of stable dye-sensitized solar cells and other advanced materials.
Mécanisme D'action
The mechanism of action of boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety binds to the active site of the enzyme, inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenylboronic acid: Similar structure but with a phenyl ring instead of a furan ring.
3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position on the phenyl ring.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position on the phenyl ring .
Uniqueness
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly useful in specific synthetic applications and in the design of biologically active molecules .
Propriétés
Numéro CAS |
480424-64-4 |
|---|---|
Formule moléculaire |
C11H9BO4 |
Poids moléculaire |
216.00 g/mol |
Nom IUPAC |
[4-(5-formylfuran-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7,14-15H |
Clé InChI |
MVLWVPKDWMFGMV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC=C(O2)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
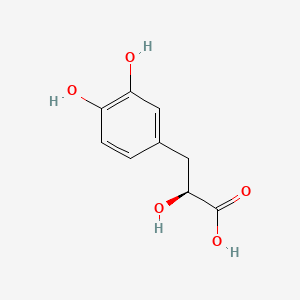
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
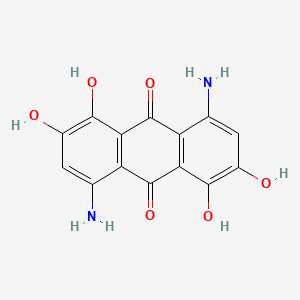
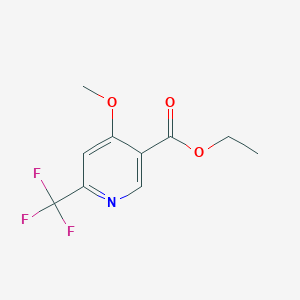
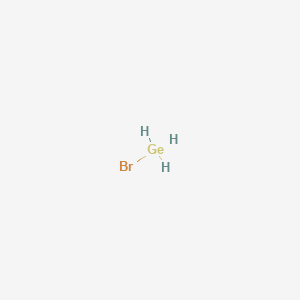
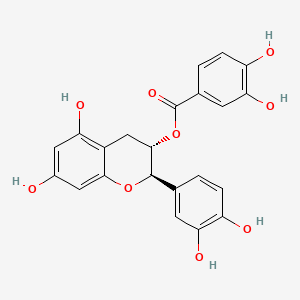
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

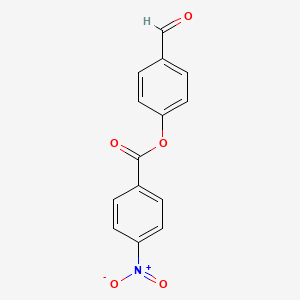
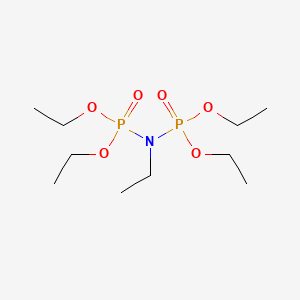
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
